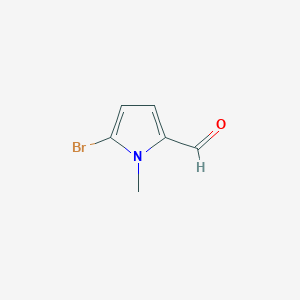

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole (B145914) Heterocycles in Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in organic and medicinal chemistry. cdnsciencepub.comnih.gov Pyrrole rings are integral components of numerous naturally occurring molecules essential for life, such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. researchgate.net This structural motif is also present in a wide array of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The versatility of the pyrrole ring allows it to participate in various chemical reactions, making it a crucial building block in the synthesis of complex biologically active compounds. nih.gov Researchers continue to explore pyrrole derivatives for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anti-tumor agents.

Importance of Functionalized Pyrrole-2-Carbaldehydes in Organic Synthesis and Chemical Biology

Pyrrole-2-carbaldehydes, which are pyrrole rings substituted with a formyl (aldehyde) group at the C2 position, are particularly valuable intermediates in organic synthesis. mdpi.com These compounds have been isolated from numerous natural sources, including fungi and plants, and exhibit a range of biological functions. nih.gov The aldehyde group is a versatile functional handle that can be readily transformed into other functionalities, enabling the construction of complex molecular architectures. nih.gov Pyrrole-2-carbaldehydes serve as key precursors in the synthesis of biochemical dyes (such as the BODIPY family), polymers, and various pyrrole alkaloids. mdpi.com Their formation through Maillard reactions also connects them to chemical biology and food science, with certain derivatives being identified as molecular markers in metabolic processes. nih.gov

Structural Context of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde within Substituted Pyrroles

This compound is a trifunctionalized pyrrole derivative. Its structure is defined by three key substituents on the pyrrole core:

A carbaldehyde group at the C2 position, which acts as an electron-withdrawing group and a site for nucleophilic attack.

A bromo group at the C5 position, which serves as a versatile synthetic handle, particularly for carbon-carbon bond formation via cross-coupling reactions.

A methyl group on the nitrogen atom (N1), which protects the nitrogen from undergoing reactions and modifies the electronic properties of the pyrrole ring compared to its NH-pyrrole counterpart.

This specific arrangement of functional groups makes this compound a highly useful and versatile building block for the synthesis of more complex, polysubstituted pyrrole-containing molecules.

Propriétés

IUPAC Name |

5-bromo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFOHZUSINQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

The fundamental properties of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde are summarized in the table below.

| Property | Value |

| CAS Number | 204317-03-3 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| SMILES | CN1C(=CC=C1Br)C=O |

| LogP | 1.60 |

Synthesis and Reactivity

Synthetic Approach

While a specific, dedicated synthesis for 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is not extensively detailed in primary research literature, a logical and efficient pathway can be constructed from well-established reactions on similar substrates. The synthesis is best approached in two key steps starting from N-methylpyrrole.

Formylation of N-Methylpyrrole : The first step involves the introduction of the aldehyde group at the C2 position. This is typically achieved via the Vilsmeier-Haack reaction . In this reaction, N-methylpyrrole is treated with a formylating agent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method is highly effective for formylating electron-rich heterocycles like pyrrole (B145914).

Regioselective Bromination : The resulting intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde, is then brominated. Due to the directing effects of the N-methyl and C2-aldehyde groups, bromination occurs selectively at the electron-rich C5 position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724).

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

Aldehyde Group : The carbaldehyde at C2 is susceptible to a wide range of standard aldehyde reactions. It can undergo nucleophilic addition, condensation reactions (e.g., Wittig or Knoevenagel reactions), oxidation to a carboxylic acid, or reduction to an alcohol.

Bromo Group : The bromine atom at C5 is the most valuable site for synthetic elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which couples the bromo-pyrrole with a boronic acid, is a powerful method to introduce new aryl or heteroaryl substituents at this position. nih.gov This reaction significantly expands the molecular complexity and is a common strategy in the synthesis of pharmaceutical intermediates. nih.govmdpi.com

Pyrrole Ring : The aromatic pyrrole core is relatively electron-rich, though this is tempered by the electron-withdrawing aldehyde group. The existing substituents direct further electrophilic substitution reactions, although such reactions are less common given the versatile reactivity of the bromo and aldehyde groups.

Application in Organic Synthesis

The primary application of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is as a molecular scaffold or building block in multi-step organic synthesis. Its utility is best demonstrated by the potential for sequential, site-selective reactions. For instance, the bromo group can first be used in a Suzuki-Miyaura coupling reaction to introduce a new carbon-based substituent at the C5 position. nih.gov Subsequently, the aldehyde group can be modified. This stepwise functionalization allows for the controlled and precise construction of complex target molecules that are often investigated for their biological activity. Related 5-bromo-pyrrole-2-carboxylates have been used as key intermediates in the synthesis of novel heteroaryl compounds with potential applications in medicinal chemistry. mdpi.com

Spectroscopic Properties

Direct Halogenation Approaches for Pyrrole-2-carbaldehydes

Direct halogenation of pyrrole-2-carbaldehydes represents a common and straightforward method for the introduction of a bromine atom onto the pyrrole ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the pyrrole nucleus, the choice of brominating agent, and the reaction conditions.

Regioselective Bromination at the 5-Position of N-Methylpyrrole-2-carbaldehyde

The synthesis of this compound can be efficiently achieved through the regioselective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde. The presence of the N-methyl group and the electron-withdrawing formyl group at the 2-position directs the electrophilic attack of the brominating agent to the electron-rich 5-position of the pyrrole ring. This directing effect is a consequence of the interplay between the activating nature of the nitrogen atom and the deactivating and directing influence of the aldehyde functionality.

Influence of Brominating Reagents and Reaction Conditions on Selectivity

The choice of the brominating reagent and the reaction conditions are crucial in achieving high selectivity and yield for the desired 5-bromo product. Several brominating agents have been employed for this transformation, each with its own advantages and specific requirements.

N -Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of pyrrole derivatives. nih.gov It is a solid, easy-to-handle reagent that often provides clean reactions with high yields. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), at temperatures ranging from -78 °C to room temperature. cdnsciencepub.commdpi.com The use of NBS is particularly advantageous as it can minimize the formation of over-brominated byproducts. In some cases, the reaction is performed in the presence of a radical initiator, such as AIBN, especially when targeting specific isomers or in less reactive systems. nih.gov

Bromine (Br₂) can also be used for the bromination of N-methylpyrrole-2-carbaldehyde. However, due to its high reactivity, it can lead to a mixture of products, including polybrominated species, if the reaction conditions are not carefully controlled. The reaction is often performed in the presence of a Lewis acid catalyst or in a solvent that can moderate its reactivity.

The Dimethyl sulfoxide/Hydrobromic acid (DMSO/HBr) system offers a mild and selective method for the bromination of various aromatic and heteroaromatic compounds, including pyrrole derivatives. researchgate.netbit.edu.cn In this system, DMSO acts as an oxidant to generate the active brominating species from HBr. acs.orgnih.gov This method is often favored for its operational simplicity and the use of relatively benign reagents. researchgate.net For instance, the bromination of pyrrole-2-carboxaldehyde using the DMSO/HBr system has been reported to efficiently yield the corresponding bromo-substituted product. researchgate.net

| Brominating Reagent | Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Iminium salt derivative of pyrrole-2-carbaldehyde | -70 °C | 5-bromo derivative | High | cdnsciencepub.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 4-Ethyl-pyrrole-2-carboxaldehyde | THF, -78 °C to rt | 5-Bromo-4-ethyl-pyrrole-2-carboxaldehyde | 80 | nih.gov |

| Pyridinium perbromide | 4-Ethyl-3-methyl-pyrrole-2-carboxaldehyde | DCM, Pyridine, rt | 5-Bromo-4-ethyl-3-methyl-pyrrole-2-carboxaldehyde | - | nih.gov |

| DMSO/HBr | Pyrrole-2-carboxaldehyde | 50 °C | Monobrominated product | High | researchgate.net |

Mechanistic Considerations of Electrophilic Aromatic Substitution for Bromination

The bromination of N-methylpyrrole-2-carbaldehyde proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic bromine species generated from the brominating agent.

The reaction is initiated by the attack of the π-electrons of the pyrrole ring on the electrophilic bromine atom. This attack is most favorable at the C5 position due to the combined electronic effects of the N-methyl and the 2-formyl groups. The N-methyl group is an activating group that donates electron density to the ring, particularly at the C2 and C5 positions. The 2-formyl group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (C4 and C5 from the perspective of the aldehyde). The strong activating effect of the nitrogen atom at the C5 position overrides the deactivating effect of the formyl group, making the 5-position the most nucleophilic and thus the preferred site of attack.

This attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrrole ring. Finally, a base present in the reaction mixture removes a proton from the C5 carbon, restoring the aromaticity of the pyrrole ring and yielding the final this compound product.

Construction of the Pyrrole Core with Pre-functionalized Bromine and Formyl Moieties

An alternative synthetic strategy involves the construction of the pyrrole ring from acyclic precursors that already contain the necessary bromine and formyl (or a precursor) functionalities. This approach offers a high degree of control over the substitution pattern of the final product.

Cyclization Reactions for Substituted Pyrrole-2-carbaldehydes

Various cyclization reactions can be employed to construct the pyrrole core. One of the most prominent methods is the Paal-Knorr condensation.

The Paal-Knorr synthesis is a powerful and widely used method for the preparation of substituted pyrroles. wikipedia.org The classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgresearchgate.net

In the context of synthesizing this compound, a variant of the Paal-Knorr reaction would involve a suitably substituted 1,4-dicarbonyl compound that already contains a bromine atom and a protected or latent formyl group. This precursor would then be cyclized with methylamine (B109427) to form the desired N-methylated pyrrole ring. The reaction is typically carried out under acidic conditions, which catalyze the condensation and subsequent dehydration steps. wikipedia.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. wikipedia.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring. organic-chemistry.org While a versatile method, a key limitation of the Paal-Knorr synthesis can be the accessibility of the required 1,4-dicarbonyl precursors, which may themselves require multi-step syntheses. researchgate.netrgmcet.edu.in

Vilsmeier-Haack Formylation in the Synthesis of Pyrrole-2-Carbaldehydes

The Vilsmeier-Haack reaction is a classical and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrrole. organic-chemistry.org The reaction typically uses a Vilsmeier reagent, which is an electrophilic iminium cation generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

The mechanism involves three main stages:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a chloroiminium ion. wikipedia.org

Electrophilic attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For N-substituted pyrroles like N-methylpyrrole, this attack occurs preferentially at the C-2 (alpha) position due to the directing effect of the nitrogen atom. chemtube3d.com

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde. wikipedia.orgchemtube3d.com

This reaction is a cornerstone in the synthesis of the target molecule as it provides a direct route to install the carbaldehyde group at the required C-2 position. organic-chemistry.org

N-Alkylation Strategies for 1-Methylpyrrole Scaffolds

Introducing the methyl group at the N-1 position is a critical step. This can be achieved through various N-alkylation techniques, and the timing of this step relative to others, such as bromination and formylation, is a key strategic consideration.

Introduction of the N-Methyl Group in Pyrrole-2-carbaldehyde Derivatives

N-alkylation of a pre-existing pyrrole ring, such as 5-bromo-1H-pyrrole-2-carbaldehyde, can be accomplished using a suitable methylating agent. This typically involves deprotonating the pyrrole nitrogen with a base to form a nucleophilic pyrrolide anion, which then reacts with an electrophilic methyl source like methyl iodide.

Sequential Functionalization: N-Methylation Preceding or Following Bromination/Formylation

Pathway 1: N-Methylation as the Initial Step

N-Methylation: Pyrrole is first converted to N-methylpyrrole.

Vilsmeier-Haack Formylation: N-methylpyrrole undergoes formylation to yield 1-methyl-1H-pyrrole-2-carbaldehyde. The N-methyl group is an activating group, facilitating the electrophilic substitution.

Bromination: The final step is the bromination of 1-methyl-1H-pyrrole-2-carbaldehyde. The existing electron-withdrawing carbaldehyde group at C-2 directs the incoming electrophile (bromine) to the C-5 position.

Pathway 2: N-Methylation as the Final Step

Vilsmeier-Haack Formylation: Pyrrole is formylated to give pyrrole-2-carbaldehyde.

Bromination: Pyrrole-2-carbaldehyde is then brominated to produce 5-bromo-1H-pyrrole-2-carbaldehyde. sigmaaldrich.com A study by Liu et al. demonstrated the selective bromination of pyrrole-2-carboxaldehyde at the C-5 position using a DMSO/HBr system. researchgate.netsemanticscholar.org

N-Methylation: The final step involves the methylation of the nitrogen atom of 5-bromo-1H-pyrrole-2-carbaldehyde.

The choice between these pathways depends on factors such as reagent compatibility, yields, and the activating/deactivating effects of the substituents at each stage.

Advanced Precursor-Based Synthesis Routes

An advanced strategy for synthesizing 5-substituted pyrrole-2-carboxaldehydes involves the use of a formal equivalent of a 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.comresearchgate.net This method utilizes a protected pyrrole derivative to direct lithiation to the desired position.

One such approach involves the following steps:

Precursor Synthesis: A 2-bromo-6-(diisopropylamino)-1-azafulvene derivative is synthesized from a brominated pyrrole-2-carbaldehyde. cdnsciencepub.com The bulky diisopropylamino group serves to protect the aldehyde and sterically hinder unwanted side reactions. cdnsciencepub.comresearchgate.net

Bromine-Lithium Exchange: At very low temperatures (e.g., -90°C to -105°C), the bromo-azafulvene undergoes a bromine-lithium exchange upon treatment with tert-butyllithium. This generates a stable lithiated species specifically at the C-5 position. cdnsciencepub.com

Electrophilic Quench: This lithiated intermediate can then react with a variety of electrophiles to introduce a substituent at the C-5 position.

Hydrolysis: Subsequent hydrolysis removes the diisopropylamino protecting group, regenerating the carbaldehyde to yield the desired 5-substituted pyrrole-2-carboxaldehyde. cdnsciencepub.comresearchgate.net

This method provides a regiochemically precise route to 5-substituted pyrrole-2-carboxaldehydes, which are direct precursors to the target molecule. cdnsciencepub.com

Generation of Formal Lithiopyrrole-2-carbaldehyde Equivalents for Functionalization

The functionalization of the pyrrole ring at the 5-position to introduce a bromo substituent, while concurrently having a carbaldehyde at the 2-position, presents a significant synthetic challenge. A key strategy to overcome this involves the generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. This approach circumvents the direct lithiation of 5-bromopyrrole-2-carbaldehydes, which can be problematic due to the reactivity of the aldehyde group and the potential for competing reactions.

A notable method involves the use of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives as precursors. cdnsciencepub.com These compounds can undergo a low-temperature bromine-lithium exchange with an organolithium reagent, such as tert-butyllithium, to generate a lithiated 1-azafulvene derivative. cdnsciencepub.com The sterically demanding diisopropylamino group plays a crucial role in stabilizing this lithiated intermediate by preventing nucleophilic addition to the C-6 position. cdnsciencepub.com This lithio species then serves as a formal equivalent of 5-lithiopyrrole-2-carboxaldehyde.

The subsequent reaction of this lithiated intermediate with an electrophile allows for the introduction of a wide array of substituents at the 5-position of the pyrrole ring. Following the electrophilic addition, hydrolysis of the azafulvene moiety unmasks the aldehyde group, yielding the desired 5-substituted pyrrole-2-carboxaldehyde. cdnsciencepub.com This methodology provides a regiochemically pure route to these valuable compounds.

Table 1: Key Intermediates and Reagents in the Synthesis via Lithiopyrrole-2-carbaldehyde Equivalents

| Compound/Reagent | Role | Reference |

| 2-Bromo-6-(diisopropylamino)-1-azafulvene | Precursor to the lithiated intermediate | cdnsciencepub.com |

| tert-Butyllithium | Organolithium reagent for Br-Li exchange | cdnsciencepub.com |

| Lithiated 1-azafulvene derivative | Formal 5-lithiopyrrole-2-carboxaldehyde equivalent | cdnsciencepub.com |

| Electrophile | Reagent to introduce the desired 5-substituent | cdnsciencepub.com |

Synthetic Approaches Utilizing Functionalized Triazines and Alkynes

An alternative and flexible approach to constructing functionalized pyrrole carbaldehydes involves the use of triazines and alkynes. A one-pot, three-component reaction has been developed for the synthesis of 1,5-disubstituted pyrrole-3-carbaldehydes starting from 5-bromo-1,2,3-triazine (B172147), terminal alkynes, and primary amines. acs.org While this specific methodology yields the 3-carbaldehyde isomer, the underlying principles demonstrate the utility of triazines as synthons for the pyrrole ring.

The reaction proceeds through a tandem catalytic process. Initially, a palladium-catalyzed Sonogashira coupling occurs between the 5-bromo-1,2,3-triazine and the terminal alkyne. This is followed by an annulation reaction mediated by a silver catalyst, involving the primary amine, which leads to the formation of the multifunctionalized pyrrole ring. acs.org This approach offers a high degree of flexibility in introducing substituents at the 1 and 5 positions of the pyrrole ring, dictated by the choice of the primary amine and the terminal alkyne, respectively.

Further research into adapting this methodology for the specific synthesis of 2-carbaldehyde derivatives could provide a novel and efficient route to compounds such as this compound. The strategic placement of functional groups on the triazine and alkyne precursors would be critical to direct the cyclization to form the desired isomer.

Biosynthetic Pathways and Biomimetic Syntheses of Pyrrole-2-Carbaldehydes in Natural Systems

Pyrrole-2-carbaldehyde derivatives are found in a variety of natural sources, and understanding their biosynthesis provides valuable insights for developing biomimetic synthetic strategies. nih.gov The biosynthesis of the pyrrole ring itself often involves precursors such as amino acids (like glycine, proline, and serine) and dicarboxylic acids. nih.gov Another identified pathway involves N-acetylglucosamine as a starting material. nih.gov

A significant biomimetic approach for the synthesis of N-substituted 5-hydroxymethyl-pyrrole-2-carbaldehydes is the Maillard reaction. This reaction involves the condensation of carbohydrates with primary amines in the presence of an acid catalyst, such as oxalic acid, in a solvent like DMSO. researchgate.net This one-pot conversion is considered a practical and sustainable method for producing these pyrrole derivatives. researchgate.net

More recently, enzymatic pathways for the synthesis of pyrrole-2-carbaldehyde have been elucidated. One such pathway involves the enzymatic fixation of CO2. mdpi.commdpi.com This biocatalytic process utilizes a UbiD-type decarboxylase, such as Pseudomonas aeruginosa HudA/PA0254, coupled with a carboxylic acid reductase (CAR). mdpi.comresearchgate.net The decarboxylase catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced by the CAR to yield pyrrole-2-carbaldehyde. mdpi.com This enzymatic cascade offers a green and highly specific route to the target molecule.

Table 2: Precursors and Enzymes in Biosynthetic and Biomimetic Syntheses

| Precursor/Enzyme | Synthetic Pathway | Resulting Moiety | Reference |

| Amino Acids and Dicarboxylic Acids | General Pyrrole Ring Biosynthesis | Pyrrole Ring | nih.gov |

| Carbohydrates and Primary Amines | Maillard Reaction (Biomimetic) | N-substituted 5-hydroxymethyl-pyrrole-2-carbaldehyde | researchgate.net |

| Pyrrole and CO2 | Enzymatic CO2 Fixation | Pyrrole-2-carbaldehyde | mdpi.commdpi.com |

| Pseudomonas aeruginosa HudA/PA0254 (UbiD-type decarboxylase) | Enzymatic CO2 Fixation | Catalyzes carboxylation of pyrrole | mdpi.comresearchgate.net |

| Carboxylic Acid Reductase (CAR) | Enzymatic CO2 Fixation | Reduces carboxylic acid to aldehyde | mdpi.comresearchgate.net |

Spectroscopic Analysis of this compound Remains Elusive

This scarcity of data prevents a comprehensive analysis as outlined in the requested article structure. Key analytical details, which are crucial for the unambiguous identification and structural elucidation of a chemical compound, appear to be unpublished or contained within proprietary databases.

For context, the characterization of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde , is documented, offering a comparative framework for what would be expected. However, the introduction of a bromine atom at the 5-position of the pyrrole ring would significantly influence the spectroscopic properties, making direct extrapolation of data unreliable for a scientifically accurate report.

Specifically, the following information for this compound could not be sourced from publicly accessible scientific literature:

¹H NMR and ¹³C NMR Data: Chemical shifts and coupling constants, which are fundamental for mapping the molecular skeleton and the chemical environment of each atom, have not been reported.

Two-Dimensional NMR Data: Advanced techniques such as COSY, HSQC, and HMBC, which provide definitive structural connectivity, are not described in the available literature for this compound.

Vibrational Spectroscopy Data: The characteristic vibrational modes from IR and Raman spectroscopy, which would identify functional groups and provide fingerprinting information, are not documented.

Mass Spectrometry Data: Detailed fragmentation patterns and high-resolution mass spectrometry (HRMS) data, essential for confirming the elemental composition and fragmentation pathways, are unavailable.

X-ray Crystallography Data: The precise solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, which can only be determined by X-ray diffraction, has not been published.

Without this foundational experimental data, a scientifically rigorous article detailing the advanced spectroscopic characterization of this compound cannot be generated at this time. Further experimental research and publication of the findings would be required to fulfill such a request.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The electronic absorption spectra of pyrrole derivatives are generally characterized by π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrrole ring. For instance, the presence of a chromophoric group like a carbaldehyde (–CHO) and an auxochromic bromine atom (–Br) would be expected to influence the absorption maxima (λmax). The methylation at the N-1 position would also subtly alter the electronic properties of the pyrrole ring compared to its N-unmethylated counterpart.

To provide a comprehensive analysis, experimental data would be required. Such an investigation would involve dissolving this compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording its absorption spectrum over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum would reveal the λmax values and the corresponding molar absorptivity (ε), which provides information on the probability of the electronic transitions.

A hypothetical data table for such an experimental investigation is presented below to illustrate how the findings would be reported.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Assigned Transition |

|---|---|---|---|

| Ethanol | Data Not Available | Data Not Available | π → π* |

Further analysis, often supported by computational chemistry, would be necessary to definitively assign the observed absorption bands to specific electronic transitions within the molecule. This would involve considering the effects of the substituents on the molecular orbitals of the pyrrole scaffold. Without direct experimental evidence, a detailed and accurate discussion of the electronic transition analysis for this compound cannot be provided at this time.

Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group at the C2 position of this compound is a versatile functional group that readily participates in a variety of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the synthesis of a diverse range of pyrrole derivatives with modified functionalities.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, yielding 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid moiety is required for further functionalization, such as amide or ester formation.

A variety of oxidizing agents can be employed for this purpose. One studied method for the oxidation of the parent compound, pyrrole-2-carboxaldehyde, involves the use of potassium hexacyanoferrate(III) in a base-catalyzed reaction. ijera.com The reaction proceeds under aqueous alkaline conditions, with the rate being first order with respect to the aldehyde, the hydroxide (B78521) ion, and the hexacyanoferrate(III). ijera.com This method selectively oxidizes the aldehyde group to a carboxylate, which upon acidic workup yields the carboxylic acid. The application of similar conditions to this compound would be expected to produce the target carboxylic acid.

Table 1: Example Oxidation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., K₃[Fe(CN)₆], OH⁻) | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, converting this compound into (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are standard reagents for the reduction of aldehydes and ketones. NaBH₄ is a milder reducing agent that is often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup step. Both reagents function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. Given the general efficacy of these reagents, they are suitable for the selective reduction of the carbaldehyde moiety in this compound without affecting the pyrrole ring or the bromo substituent.

Table 2: Common Reduction Conditions

| Reagent | Solvent | Workup | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Not typically required | (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether or THF | Aqueous (e.g., H₂O, dilute acid) | (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol |

Condensation Reactions, including Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a reversible process that typically occurs under acid or base catalysis, or with heating, and involves the elimination of a water molecule. researchgate.net

The reaction mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form the stable C=N double bond of the imine. The formation of Schiff bases is a versatile method for introducing new N-substituted functionalities. Studies on pyrrole-2-carbaldehyde and its derivatives have shown successful condensation with various amines, such as aniline (B41778) derivatives and thiosemicarbazide, to produce the corresponding Schiff bases. researchgate.netchemclassjournal.comasianpubs.org These products are often investigated for their coordination chemistry and biological activities. asianpubs.orgnih.gov For example, the reaction of this compound with a generic primary amine (R-NH₂) would yield N-((5-bromo-1-methyl-1H-pyrrol-2-yl)methylene)alkan-1-amine.

Table 3: General Schiff Base Formation

| Aldehyde | Amine | Product (Schiff Base) |

|---|---|---|

| This compound | R-NH₂ (Primary Amine) | N-((5-bromo-1-methyl-1H-pyrrol-2-yl)methylene)-R-amine |

Reactions at the Pyrrole Ring System

The pyrrole nucleus, while aromatic, exhibits reactivity that is distinct from benzene, being highly susceptible to electrophilic attack. The substituents already present on the this compound ring—the N-methyl group, the 2-carbaldehyde, and the 5-bromo group—profoundly influence the regioselectivity and rate of further reactions at the C3 and C4 positions.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The electron-donating nature of the nitrogen atom makes the pyrrole ring significantly more activated towards electrophiles than benzene. However, in this compound, the electronic effects of the substituents are complex. The N-methyl group is an activating group, while both the 2-carbaldehyde and the 5-bromo group are deactivating.

Further Halogenation Reactions and Regioselectivity Considerations

Further halogenation of this compound represents a challenging case of regioselectivity in electrophilic aromatic substitution. The unoccupied positions on the pyrrole ring are C3 and C4. The directing effects of the existing substituents must be considered:

N-methyl group (C1): Activating and directs incoming electrophiles to the ortho (C2, C5) and para (C3, C4) positions. Since C2 and C5 are occupied, it directs towards C3 and C4.

Carbaldehyde group (C2): Strongly deactivating and a meta-director, which directs incoming electrophiles to the C4 position.

Bromo group (C5): Deactivating via induction but an ortho, para-director due to lone pair resonance. It directs incoming electrophiles to the ortho (C4) and para (C3) positions.

Table 4: Directing Effects for Further Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence on C3/C4 |

|---|---|---|---|

| -CH₃ | N1 | Activating | C3, C4 |

| -CHO | C2 | Deactivating | C4 |

| -Br | C5 | Deactivating | C3, C4 |

Nitration and Sulfonation Studies

The introduction of nitro (NO₂) and sulfo (SO₃H) groups onto the pyrrole ring of this compound are classic examples of electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom in the pyrrole ring generally facilitates electrophilic attack. However, the presence of the electron-withdrawing 2-carbaldehyde group deactivates the ring towards substitution and directs incoming electrophiles to the C4 position.

Nitration: The direct nitration of pyrrole and its derivatives can be a sensitive reaction, often requiring carefully chosen nitrating agents to avoid polymerization or decomposition of the starting material. Common nitrating agents for five-membered heterocycles include nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride. organic-chemistry.org For 1-methylpyrrole, nitration has been shown to yield a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. The presence of a deactivating group at the 2-position, such as the carbaldehyde in the title compound, would be expected to favor substitution at the C4 position.

Sulfonation: Sulfonation of pyrrole derivatives can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. Similar to nitration, the electron-withdrawing nature of the carbaldehyde group in this compound would direct the incoming sulfonyl group to the C4 position. Studies on the sulfonation of 5,15-bis(phenyl)porphyrin have shown that substitution can occur on the β-pyrrolic positions. docbrown.info

| Reagent | Expected Product |

| Nitric acid/Trifluoroacetic anhydride | 5-Bromo-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde |

| Sulfur trioxide-pyridine complex | 5-Bromo-1-methyl-2-formyl-1H-pyrrole-4-sulfonic acid |

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the C5 position of this compound is susceptible to nucleophilic substitution, providing a valuable handle for the introduction of a wide range of functional groups through cross-coupling and displacement reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom at the 5-position of the pyrrole ring can readily participate in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-pyrrole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and vinyl-substituted pyrroles. While specific studies on this compound are not abundant, the Suzuki coupling of other 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully demonstrated. nih.gov

Stille Coupling: The Stille reaction couples the bromo-pyrrole with an organotin reagent. A key advantage of the Stille coupling is the stability of the organostannanes to air and moisture. This reaction is highly versatile for creating C-C bonds with various organic fragments.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromo-pyrrole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrroles. For instance, the palladium-catalyzed Sonogashira coupling has been used in the synthesis of functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine. nih.gov

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(R) |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., NEt₃) | C(sp²)-C(sp) |

The bromine atom on the pyrrole ring can also be displaced by various nucleophiles. A notable example is the reaction with cyanide ions to introduce a nitrile group. This transformation, often catalyzed by copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium catalyst, provides a route to pyrrole-5-carbonitriles. These nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups. While the direct cyanation of this compound is not extensively documented, the cyanation of substituted pyrroles with reagents like chlorosulfonyl isocyanate is a known transformation. wikipedia.org

Cycloaddition Reactions of the Pyrrole Moiety

The pyrrole ring, being an electron-rich diene system, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the pyrrole acts as the diene, reacting with a dienophile to form a 7-azabicyclo[2.2.1]heptene derivative. The presence of the electron-withdrawing carbaldehyde group at the 2-position can influence the reactivity and regioselectivity of the cycloaddition. While specific Diels-Alder reactions involving this compound are not well-documented, studies on other pyrrole derivatives, such as the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, highlight the potential for cycloaddition pathways. libretexts.orgorganic-chemistry.org

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

The cross-coupling reactions (Suzuki, Stille, Sonogashira) generally proceed through a catalytic cycle involving a palladium(0) species. The cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-pyrrole, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron (Suzuki), organotin (Stille), or the copper acetylide (Sonogashira) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The mechanism of nucleophilic aromatic substitution of the bromine by cyanide can vary. For aryl halides, this reaction can proceed through an SNAr mechanism, which involves the addition of the nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group. The electron-withdrawing formyl group on the pyrrole ring would facilitate this type of mechanism by stabilizing the negative charge in the intermediate.

Cycloaddition reactions like the Diels-Alder reaction are concerted pericyclic reactions that proceed through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The regioselectivity is governed by the electronic properties of both the diene (the pyrrole moiety) and the dienophile. The electron-withdrawing carbaldehyde group would influence the frontier molecular orbitals of the pyrrole, thereby directing the approach of the dienophile. wikipedia.orglibretexts.org

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is employed to determine optimized geometries, electronic properties, and reactivity indices.

A foundational step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the rotation around single bonds. The key rotational degree of freedom in this molecule is the bond between the pyrrole ring (C2) and the carbaldehyde group (CHO). Theoretical calculations would identify the most stable conformers, typically finding that planar conformations are favored due to conjugation between the pyrrole π-system and the carbonyl group. Ab initio studies on related compounds like pyrrole-2-carbaldehyde have shown that the syn and anti conformers (relative to the orientation of the C=O bond and the ring) are the most significant. rsc.org A computational study would quantify the energy difference between these conformers and the rotational energy barrier separating them.

Illustrative Data Table 1: Hypothetical Optimized Geometric Parameters for this compound (Planar Conformer) This table is based on expected values from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | ||

| C2-C(aldehyde) | 1.46 Å | |

| C=O | 1.22 Å | |

| C5-Br | 1.87 Å | |

| N1-C(methyl) | 1.45 Å | |

| Bond Angles | ||

| N1-C2-C(aldehyde) | 125° | |

| C2-C(aldehyde)-O | 124° | |

| C4-C5-Br | 128° | |

| Dihedral Angle | ||

| N1-C2-C(aldehyde)-O | ~180° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring, while the LUMO would be centered on the electron-withdrawing carbaldehyde group and the C=C bonds of the ring.

Illustrative Data Table 2: Hypothetical FMO Energies for this compound This table presents expected energy values from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating ability, located on the pyrrole ring |

| LUMO | -1.8 eV | Electron-accepting ability, located on the carbaldehyde and ring |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

For this compound, NBO analysis would quantify the electron density on each atom (natural atomic charges) and describe the hybridization of atomic orbitals forming the bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. nih.gov This would reveal hyperconjugative effects, such as the interaction between the lone pairs on the bromine and oxygen atoms and the antibonding orbitals (π*) of the pyrrole ring and carbonyl group. These interactions are crucial for understanding the molecule's stability and the influence of its substituents. researchgate.netresearchgate.net

Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Potential (μ): Defined as μ ≈ (EHOMO + ELUMO) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These descriptors would characterize this compound as a moderately reactive molecule, with the electron-withdrawing carbaldehyde and bromo groups enhancing its electrophilic character compared to unsubstituted pyrrole.

Illustrative Data Table 3: Hypothetical Global Reactivity Descriptors Calculated from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Hypothetical Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the nature of electronic transitions.

For this compound, a TD-DFT calculation would likely predict strong electronic transitions corresponding to π → π* excitations within the conjugated system of the pyrrole ring and the carbaldehyde group. rsc.org The analysis would reveal the specific molecular orbitals involved in the most prominent absorptions, such as the HOMO-to-LUMO transition, providing insight into the intramolecular charge transfer (ICT) character of the excitation. researchgate.net

Illustrative Data Table 4: Hypothetical TD-DFT Results for Electronic Transitions This table is for illustrative purposes.

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~310 nm | > 0.5 | HOMO → LUMO (π → π) |

| S0 → S2 | ~265 nm | > 0.2 | HOMO-1 → LUMO (π → π) |

Reaction Mechanism Predictions and Transition State Analysis via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. grnjournal.us This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational methods could be used to predict its behavior in various reactions. For example, in an organocatalytic cycloaddition reaction, DFT could be used to model the interaction of the aldehyde with a catalyst and a nucleophile. nih.gov By locating the transition state structure for the key bond-forming step, chemists can calculate the activation energy barrier, which determines the reaction rate. Vibrational frequency calculations are performed to confirm that a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides invaluable, atomistic-level detail on why a reaction is fast or slow, and why it might be selective.

Correlation and Validation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing calculated properties with experimentally determined data. This process ensures the accuracy and predictive power of the computational methods employed. For a comprehensive analysis of this compound, a comparative study would be essential.

Table 1: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies

| Functional Group | Calculated Wavenumber (cm⁻¹) (e.g., B3LYP/6-311G**) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Deviation (cm⁻¹) |

| C=O (stretching) | Data not available | Data not available | Data not available |

| C-H (aromatic stretching) | Data not available | Data not available | Data not available |

| C-N (stretching) | Data not available | Data not available | Data not available |

| C-Br (stretching) | Data not available | Data not available | Data not available |

Detailed Research Findings

In a typical study, the optimized molecular geometry of this compound would be calculated using a specific level of theory. The resulting bond lengths and angles would then be compared with data obtained from X-ray crystallography. A high degree of correlation between the calculated and experimental geometric parameters would validate the computational model's ability to reproduce the molecular structure accurately.

Furthermore, theoretical vibrational frequencies would be calculated and compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. Due to the harmonic approximation used in many computational methods, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. The comparison would involve assigning the calculated vibrational modes to the observed spectral bands.

Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be calculated to predict the molecule's reactivity and electronic transitions. These theoretical predictions would be validated against experimental data from UV-Vis spectroscopy, where the calculated electronic transitions would be correlated with the observed absorption maxima.

Nuclear Magnetic Resonance (NMR) chemical shifts are another important parameter for validation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would be compared with experimental NMR spectra. A strong linear correlation between the calculated and experimental chemical shifts would confirm the accuracy of the computational approach in predicting the electronic environment of the nuclei.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C=O | Data not available | Data not available | Data not available |

| C2 (pyrrole ring) | Data not available | Data not available | Data not available |

| C3 (pyrrole ring) | Data not available | Data not available | Data not available |

| C4 (pyrrole ring) | Data not available | Data not available | Data not available |

| C5 (pyrrole ring) | Data not available | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available | Data not available |

Without published research specifically detailing these comparisons for this compound, the data tables remain illustrative of the methodology that would be employed. The scientific community relies on such validation studies to build confidence in computational models and to gain deeper insights into the structure-property relationships of chemical compounds.

Applications and Derivatization Strategies in Advanced Organic Synthesis

Role as a Key Building Block in Complex Heterocyclic Synthesis

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde serves as a versatile and crucial starting material in the synthesis of a wide array of complex heterocyclic structures. Its utility stems from the presence of two reactive functional groups: a bromo substituent at the 5-position, which is amenable to various cross-coupling reactions, and an aldehyde group at the 2-position, which can participate in condensations and other transformations. This dual reactivity allows for sequential and regioselective modifications, making it a valuable precursor for polysubstituted pyrroles and intricate fused-ring systems.

Precursor to Polysubstituted Pyrroles and Pyrrole-Fused Ring Systems

The bromine atom on the pyrrole (B145914) ring of this compound is strategically positioned for the introduction of diverse substituents through metal-catalyzed cross-coupling reactions. This functionality allows for the construction of highly decorated pyrrole cores, which are prevalent in many biologically active molecules and functional materials.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented in the reviewed literature, the reactivity of similar brominated aromatic and heteroaromatic compounds is well-established. For instance, the Suzuki-Miyaura coupling of brominated pyrroles with various boronic acids is a common strategy to introduce new aryl or heteroaryl groups. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl moieties, which can then be further elaborated. These reactions would transform the bromo-pyrrole into a more complex, polysubstituted pyrrole.

Furthermore, the aldehyde group can be used as a handle for the construction of fused-ring systems. For example, condensation of the aldehyde with suitable binucleophiles can lead to the formation of new heterocyclic rings fused to the pyrrole core. A notable example of a similar transformation involves the use of 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde in a sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis to synthesize pyrrolo[1,2-a]quinolines. echemi.com This strategy highlights the potential of halo-pyrrole carbaldehydes in building complex, fused architectures.

Below is a table summarizing potential cross-coupling reactions for the derivatization of this compound based on established methodologies for similar substrates.

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-1-methyl-1H-pyrrole-2-carbaldehyde |

| Stille | Organostannane | 5-Alkyl/Aryl-1-methyl-1H-pyrrole-2-carbaldehyde |

| Heck | Alkene | 5-Vinyl-1-methyl-1H-pyrrole-2-carbaldehyde |

| Sonogashira | Terminal alkyne | 5-Alkynyl-1-methyl-1H-pyrrole-2-carbaldehyde |

| Buchwald-Hartwig | Amine | 5-Amino-1-methyl-1H-pyrrole-2-carbaldehyde |

Intermediate in the Synthesis of Pyrrole-Based Natural Product Analogs

The aldehyde functionality can also be a key feature for mimicking or forming part of a natural product's structure. For example, it can be converted to other functional groups, such as alcohols, carboxylic acids, or imines, which may be present in the target natural product analog. The synthesis of pyrrolemarumine, for instance, was achieved through the regioselective functionalization of 2-formylpyrrole, underscoring the importance of this class of compounds in natural product synthesis. researchgate.net

Scaffold for the Development of Novel Synthetic Methodologies

Although specific studies detailing the use of this compound as a scaffold for developing entirely new synthetic methodologies are not prominent, its inherent reactivity profile makes it a suitable candidate for such investigations. The presence of two distinct and orthogonally reactive sites—the C-Br bond and the aldehyde—allows for the exploration of novel tandem or one-pot multi-step reactions.

For example, a synthetic sequence could be envisioned where a cross-coupling reaction at the 5-position is followed by an in-situ intramolecular reaction involving the aldehyde group. Such a strategy could lead to the rapid assembly of complex molecular architectures from a simple starting material. The development of new catalytic systems or reaction conditions that can selectively activate one site over the other, or that can facilitate a cascade of reactions, would represent a significant advancement in synthetic methodology.

Applications in Materials Science

The pyrrole ring is a fundamental component in a variety of organic materials due to its electron-rich nature. researchgate.net While direct applications of this compound in materials science are not widely reported, its potential as a precursor to functional materials is significant.

Precursors for Conductive Polymers and Organic Electronic Materials

Polypyrrole is one of the most well-known conducting polymers, and its derivatives are of great interest for applications in organic electronics. nih.govjournalskuwait.org The properties of polypyrrole can be tuned by the introduction of substituents on the pyrrole monomer. This compound could serve as a monomer for the synthesis of functionalized conductive polymers. The bromo-substituent could be retained in the polymer, potentially influencing its electronic properties and morphology, or it could be used as a handle for post-polymerization modification.

The aldehyde group could also be incorporated into the polymer backbone or used to create cross-linked polymer networks. The synthesis of poly(thiophene-2-carbaldehyde) demonstrates the feasibility of polymerizing carbaldehyde-functionalized heterocycles. nih.gov Furthermore, pyrrole-containing semiconducting materials are being explored for use in organic photovoltaics and organic field-effect transistors. researchgate.netjournalskuwait.org The ability to create well-defined, functionalized pyrrole oligomers and polymers from precursors like this compound is crucial for the development of next-generation organic electronic devices.

Role in Luminescence Chemistry

Pyrrole derivatives have been incorporated into luminescent materials, and their photophysical properties can be fine-tuned through chemical modification. The extended π-system of the pyrrole ring, when appropriately substituted, can give rise to fluorescence. The derivatization of this compound through cross-coupling reactions offers a straightforward route to a variety of substituted pyrroles with potentially interesting luminescent properties. For example, coupling with aromatic or heteroaromatic groups can extend the conjugation of the system, often leading to a red-shift in the emission wavelength.

Recent research has shown that gold(I) complexes containing a pyrrole ring exhibit interesting photoluminescent properties. This suggests that pyrrole-based ligands, which could be synthesized from this compound, have potential applications in the design of new luminescent metal complexes.

Mechanistic Studies and Chemical Biology Applications of 5 Bromo 1 Methyl 1h Pyrrole 2 Carbaldehyde Derivatives

Design and Synthesis of Chemically Modified Derivatives for Biological Probing

The design and synthesis of derivatives based on the 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde scaffold are pivotal for developing molecular probes to investigate biological systems. The pyrrole (B145914) ring is a prominent heterocycle in drug discovery, and its derivatives are explored for a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.govnih.gov The synthetic strategy often involves modifying the core structure to enhance biological activity, selectivity, and for use as chemical tools. mdpi.comresearchgate.netrsc.org

A common approach is the diversification of substituents on the pyrrole ring. For instance, novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been designed and synthesized to explore potential antitumor activity. nih.gov The synthesis can be achieved through multi-step reactions, starting from commercially available precursors. One method involves the regioselective bromination of a pyrrole-2-carboxaldehyde intermediate at the 5-position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an organic solvent such as tetrahydrofuran (B95107) (THF). nih.gov This specific bromination is a key step in producing the core scaffold for further modification.

Another synthetic route involves a one-pot, three-component reaction of 5-bromo-1,2,3-triazine (B172147) with terminal alkynes and primary amines, which proceeds through a palladium-catalyzed Sonogashira coupling followed by a silver-mediated annulation to yield functionalized pyrrole-3-carbaldehydes. nih.gov Furthermore, pyrrole derivatives can be synthesized via the reaction of benzimidazolium salts with dipolarophile alkyne derivatives. mdpi.com These varied synthetic strategies allow for the creation of a library of chemically modified derivatives, which can then be used as probes to study biological pathways and molecular interactions.

Table 1: Selected Synthetic Methods for Brominated Pyrrole Derivatives

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Regioselective Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), THF | 5-bromo-4-alkyl-pyrrole-2-carboxaldehydes | nih.gov |

| Tandem Catalytic Process | 5-bromo-1,2,3-triazine, terminal alkynes, primary amines, Pd/Ag catalysts | 1,5-Substituted pyrrole-3-carbaldehydes | nih.gov |

| Huisgen [3+2] Cycloaddition | Benzimidazolium bromide derivatives, asymmetrical acetylenes | Polysubstituted pyrroles | mdpi.com |

Molecular Interactions and Ligand-Target Binding Affinity Studies (e.g., Molecular Docking)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a specific target protein. This in silico approach is crucial in the study of this compound derivatives to understand their mechanism of action at a molecular level and to guide the design of more potent analogues. nih.gov

Studies on various pyrrole-based compounds have demonstrated the utility of molecular docking in rationalizing their biological activities. For example, docking studies of novel thiazole derivatives were used to assess their interaction modes with the active site of the Rho6 protein, a target in cancer therapy. nih.gov These studies revealed that the binding affinity, expressed as docking energy, is influenced by the nature of substituents on the aromatic rings. The introduction of an electron-donating methyl group, for instance, was found to increase the docking energy, indicating a stronger interaction. nih.gov

Similarly, docking simulations have been performed for pyrazoline-thiazole hybrids against enzymes like α-glucosidase and urease to identify robust binding interactions within the enzyme active sites. mdpi.com In the context of anticancer research, docking studies of pyrrole derivatives with kinases such as CHK1, VEGFR-2, and EGFR have helped to interpret the possible binding modes of these compounds, correlating computational predictions with experimental inhibitory activities. rsc.org The analysis often identifies key interactions, such as hydrogen bonds and arene-cation interactions, between the ligand and specific amino acid residues in the target's active site, which are critical for binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for a Pyrrole Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Rho6 | Compound 5b (thiazole derivative) | -9.2 | Gln158, Arg108 | H-bonding, Arene-cation |

| CHK1 | Pyrazole-substituted pyrrole | - | (Data not specified) | (Data not specified) |

Note: Specific docking scores for this compound were not available in the provided search context; the table illustrates the type of data generated in such studies for related compounds.

Biochemical Pathway Interrogation Using Pyrrole-Based Chemical Tools (e.g., enzyme inhibition studies at the molecular level)

Derivatives of this compound serve as valuable chemical tools for interrogating biochemical pathways, primarily through their ability to inhibit specific enzymes. The pyrrole scaffold is a core component of many bioactive compounds that modulate cellular processes by targeting key proteins. nih.govnih.gov Enzyme inhibition studies are fundamental to elucidating the mechanism of action of these compounds and identifying their potential as therapeutic agents.

For instance, various pyrazoline derivatives containing a pyrrole moiety have been synthesized and evaluated as dual inhibitors of α-glucosidase and urease, enzymes relevant to metabolic disorders and bacterial infections, respectively. mdpi.com The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. In one study, newly synthesized benzothiazole-derived pyrazoline-based thiazoles showed significant α-glucosidase and urease inhibitory potential, with IC50 values in the micromolar range. mdpi.com

In the field of oncology, pyrrole derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org A series of novel pyrrole derivatives were evaluated for their inhibitory activity against a panel of 25 kinases and were found to be particularly potent against Checkpoint Kinase 1 (CHK1), a key enzyme in the DNA damage response pathway. rsc.org Such studies demonstrate how these chemical tools can be used to selectively target components of a biochemical pathway, helping to unravel their function and validate them as drug targets.

Table 3: Enzyme Inhibition Data for Selected Pyrrole Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Standard Drug (IC50 µM) |

|---|---|---|---|

| Pyrazoline-Thiazole Hybrids | α-Glucosidase | 2.50 ± 0.30 to 17.50 ± 0.20 | Acarbose (5.30 ± 0.30) |

| Pyrazoline-Thiazole Hybrids | Urease | 14.30 ± 3.90 to 41.50 ± 1.70 | Thiourea (31.40 ± 2.50) |

| 5-bromo-7-azaindolin-2-one derivative (23p) | Cancer Cell Line (HepG2) | 2.357 | Sunitinib (31.594) |

Structure-Activity Relationship (SAR) Studies from a Chemical and Mechanistic Perspective

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify key molecular features required for a desired effect. rsc.org

For marine pyrrole alkaloids, SAR studies have been conducted by synthesizing a series of unnatural derivatives alongside the total synthesis of the natural product. nih.gov Subsequent biological assays help to establish basic SARs. For example, in a series of nitropyrrolins, compound nitropyrrolin D displayed the most promising cytotoxic activity against HCT-116 colon carcinoma cells, highlighting the importance of specific substitutions for biological function. nih.gov

Contribution to Biosynthetic Research, particularly Halogenase Enzymology

The study of naturally occurring halogenated compounds, such as bromopyrrole alkaloids found in marine sponges, provides significant insight into biosynthetic pathways, particularly the function of halogenase enzymes. nih.gov These enzymes catalyze the incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into organic substrates with a regio- and stereoselectivity that is often difficult to achieve with traditional synthetic chemistry. nih.gov Understanding these enzymatic mechanisms is an active area of research with potential applications in synthetic biology and biocatalysis. nih.gov

Halogenases are broadly classified based on their cofactors and mechanisms. Major classes include haloperoxidases (both heme-dependent and vanadium-dependent) and flavin-dependent halogenases. nih.govnih.gov Haloperoxidases utilize hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻), generating a reactive hypohalous acid species that then halogenates electron-rich substrates, such as pyrrole rings. nih.gov The type of halogen incorporated can depend on the redox potential of the enzyme; for instance, an enzyme capable of chlorination can also typically perform bromination and iodination. nih.gov

The discovery and characterization of these enzymes contribute to our understanding of how complex marine natural products are constructed in nature. For example, the Fe(II)/α-ketoglutarate-dependent halogenase WelO5, from the welwitindoline biosynthetic pathway, can regioselectively chlorinate aliphatic carbons. manchester.ac.uk While the specific enzymes responsible for the biosynthesis of this compound are not detailed, the study of related brominated natural products and the enzymes that produce them provides a framework for understanding its potential biosynthetic origins. This knowledge can be harnessed to develop novel biocatalytic methods for creating new compounds with enhanced functions. nih.gov

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Functionalized Pyrroles

The synthesis of functionalized pyrroles is a cornerstone of modern organic chemistry, and the pursuit of more efficient and environmentally benign methodologies is a continuous endeavor. lucp.netbenthamdirect.com Future research in this area, with a focus on derivatives of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde, is poised to embrace the principles of green chemistry. lucp.netbenthamdirect.com

Key areas of exploration will likely include:

Catalyst Innovation: The development of novel catalysts, including earth-abundant metal catalysts like iron and copper, will be crucial. researchgate.netrsc.org Research into heterogeneous nanocatalysts could offer advantages such as high efficiency, easy separation, and reusability, minimizing waste and cost. lucp.netresearchgate.net

Green Reaction Conditions: A shift towards more sustainable reaction conditions is anticipated. This includes the use of greener solvents, solvent-free reactions, and energy-efficient activation methods like microwave irradiation and ultrasound. lucp.netbenthamdirect.comacs.org The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, has already seen numerous modifications to align with green chemistry principles. acs.orgtandfonline.com

One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions for the synthesis of complex pyrrole derivatives from simple precursors will be a significant focus. researchgate.netacs.org These approaches enhance atom economy and reduce the number of synthetic steps, leading to more efficient and sustainable processes. acs.org

Flow Chemistry: The application of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of functionalized pyrroles. benthamdirect.com

A comparative table of traditional versus potential future sustainable synthetic approaches is presented below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often relies on stoichiometric reagents or precious metal catalysts. | Employment of reusable, non-toxic, earth-abundant metal catalysts or organocatalysts. rsc.orgnih.gov |

| Solvents | Frequent use of volatile and hazardous organic solvents. | Utilization of water, ionic liquids, or solvent-free conditions. lucp.net |

| Energy Input | Conventional heating methods requiring significant energy. | Microwave-assisted synthesis, sonochemistry, and photocatalysis for energy efficiency. lucp.netbenthamdirect.com |

| Process | Multi-step syntheses with intermediate isolation and purification. | One-pot, tandem, or multicomponent reactions to improve efficiency and reduce waste. researchgate.netorganic-chemistry.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine and aldehyde functionalities of this compound are key to its synthetic utility. Future research will undoubtedly focus on uncovering new reactivity patterns and employing this compound in novel catalytic transformations.

Prospective research avenues include:

Cross-Coupling Reactions: While established cross-coupling reactions are likely applicable, future work could explore novel catalytic systems that offer broader substrate scope, milder reaction conditions, and higher functional group tolerance. The development of new ligands and catalysts will be paramount.

C-H Activation: Direct C-H functionalization of the pyrrole ring would provide a highly atom-economical method for introducing further complexity. Research into regioselective C-H activation at the C3 and C4 positions of the pyrrole core will be a significant area of investigation.

Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the aldehyde or bromo group could lead to the rapid assembly of complex molecular architectures. These transformations are highly efficient as multiple bonds are formed in a single operation.

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable novel transformations under mild conditions. nih.gov Exploring the reactivity of this compound in photoredox-catalyzed reactions could unlock new synthetic pathways.

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group or reactions at other positions of the pyrrole ring will be crucial for the synthesis of chiral molecules with potential biological activity.

The inherent reactivity of the brominated pyrrole core can be harnessed for various transformations. For instance, bromination of pyrrole-containing macrocycles like porphyrins has been shown to enhance their catalytic properties. researchgate.netnih.gov This suggests that the bromo-substituted pyrrole unit in our target molecule could be a key feature in the design of new catalysts.

Advanced Computational Modeling for Predictive Synthesis and Functional Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound and its derivatives, advanced computational modeling will play a pivotal role in predicting synthetic outcomes and designing molecules with specific functions.

Future computational efforts will likely concentrate on: